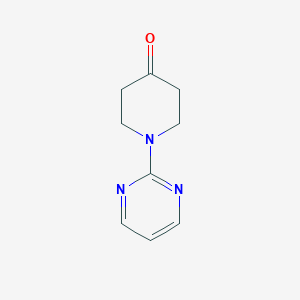

1-Pyrimidin-2-yl-piperidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyrimidin-2-ylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1,4-5H,2-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFPLVFPQNNBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363152 | |

| Record name | 1-Pyrimidin-2-yl-piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116247-92-8 | |

| Record name | 1-Pyrimidin-2-yl-piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Pyrimidinyl)tetrahydro-4(1H)-pyridinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Pyrimidin-2-yl-piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 1-Pyrimidin-2-yl-piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a common synthetic route and provides key analytical data for the identification and quality control of the target molecule.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 116247-92-8 |

| Molecular Formula | C₉H₁₁N₃O |

| Molecular Weight | 177.21 g/mol |

| Melting Point | 73-75 °C |

| Boiling Point | 366.8 ± 52.0 °C |

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated pyrimidine with piperidin-4-one. The following protocol is a representative example of this synthetic approach.

Experimental Protocol

Reaction Scheme:

Spectroscopic Profile of 1-Pyrimidin-2-yl-piperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the compound 1-Pyrimidin-2-yl-piperidin-4-one. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible literature, this document presents a predictive analysis based on established spectroscopic principles and data from closely related analogues. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar N-aryl piperidin-4-one and pyrimidine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.30 | Doublet | 2H | H-4', H-6' (Pyrimidine ring) |

| ~6.50 | Triplet | 1H | H-5' (Pyrimidine ring) |

| ~4.60 | Triplet | 4H | H-2, H-6 (Piperidinone ring) |

| ~2.60 | Triplet | 4H | H-3, H-5 (Piperidinone ring) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~208.0 | C-4 (C=O, Piperidinone ring) |

| ~161.0 | C-2' (Pyrimidine ring) |

| ~157.5 | C-4', C-6' (Pyrimidine ring) |

| ~110.0 | C-5' (Pyrimidine ring) |

| ~45.0 | C-2, C-6 (Piperidinone ring) |

| ~41.0 | C-3, C-5 (Piperidinone ring) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1580-1550 | Strong | C=N and C=C stretch (pyrimidine ring) |

| ~1400-1300 | Medium | C-N stretch (aryl-amine) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Possible Fragment |

| 177 | High | [M]⁺ (Molecular Ion) |

| 149 | Medium | [M - CO]⁺ |

| 121 | Medium | [M - CO - C₂H₄]⁺ |

| 95 | High | [C₄H₅N₂]⁺ (Pyrimidine fragment) |

| 82 | Medium | [C₅H₈N]⁺ (Piperidinone fragment) |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of 2-chloropyrimidine with piperidin-4-one.

Materials:

-

Piperidin-4-one hydrochloride

-

2-Chloropyrimidine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of piperidin-4-one hydrochloride (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.[1][2]

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean and dry 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectra, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[3][4]

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[5][6]

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.[7]

-

If necessary, dilute the solution further to prevent overloading the instrument.[7]

Data Acquisition:

-

Introduce the sample into the ion source. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.[8]

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[8]

-

A detector records the abundance of each ion.

-

Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the characteristic fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic characterization.

References

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. fiveable.me [fiveable.me]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 1-Pyrimidin-2-yl-piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrimidin-2-yl-piperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural scaffold, combining a pyrimidine ring and a piperidin-4-one moiety, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside inferred properties from closely related analogues. It further details a plausible synthetic route and discusses potential biological activities based on the known pharmacology of similar structures, offering valuable insights for researchers engaged in the development of novel therapeutics.

Core Physical and Chemical Properties

Precise experimental data for this compound is not extensively available in public literature. However, its fundamental properties have been reported, and additional characteristics can be inferred from closely related compounds.

Known Properties of this compound

| Property | Value | Source |

| CAS Number | 116247-92-8 | [1] |

| Molecular Formula | C₉H₁₁N₃O | [1] |

| Molecular Weight | 177.2 g/mol | [1] |

Inferred and Predicted Physicochemical Properties

Due to the lack of specific experimental data, the following properties are based on data from closely related compounds and computational predictions. These values should be considered as estimates.

| Property | Predicted/Inferred Value | Notes and Source |

| Melting Point | Not available | The reduced analogue, 1-(pyrimidin-2-yl)piperidin-4-ol, has a melting point of 120-125 °C.[2] The ketone is expected to have a different but potentially comparable melting point. |

| Boiling Point | ~354.2 ± 32.0 °C at 760 mmHg | Predicted for the related compound 1-(pyrimidin-4-yl)piperidin-4-ol. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO. | Inferred from the solubility of 1-(pyrimidin-2-yl)piperidin-4-ol.[2] |

| Flash Point | ~168.0 ± 25.1 °C | Predicted for the related compound 1-(pyrimidin-4-yl)piperidin-4-ol. |

| pKa | Not available | The pyrimidine and piperidine nitrogens will have distinct basic pKa values. |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, based on general synthetic methods for N-aryl piperidin-4-ones, a plausible synthetic route would involve the nucleophilic substitution of a leaving group on the pyrimidine ring by the secondary amine of piperidin-4-one.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A common and effective method for the synthesis of N-aryl piperidines is the nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of 2-chloropyrimidine with piperidin-4-one.

Reaction:

2-Chloropyrimidine + Piperidin-4-one → this compound + HCl

General Experimental Protocol:

-

Reaction Setup: To a solution of piperidin-4-one (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).

-

Addition of Reagent: To the stirred solution, add 2-chloropyrimidine (1 equivalent) portion-wise or as a solution in the reaction solvent.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Diagram of Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data Analysis

While specific spectral data for this compound is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show signals for the pyrimidine ring protons and the piperidine ring protons. The protons on the carbon adjacent to the nitrogen in the piperidine ring would likely appear as a triplet, and the protons on the carbon adjacent to the carbonyl group would also appear as a triplet. The pyrimidine protons would have characteristic shifts in the aromatic region.

-

¹³C NMR: The spectrum would show a characteristic signal for the carbonyl carbon of the piperidin-4-one at a downfield shift (typically >200 ppm). Signals for the carbons of the pyrimidine and piperidine rings would also be present in their respective expected regions.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone would be a prominent feature, typically in the range of 1700-1725 cm⁻¹. C-N stretching and aromatic C=C and C=N stretching vibrations would also be observed.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 177.2. Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of small neutral molecules.

Potential Biological Activity and Signaling Pathways

The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have been reported to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] The pyrimidine moiety is also a key component of many biologically active compounds, often acting as a hinge-binding motif in kinase inhibitors.

Given the structural features of this compound, it is plausible that this compound could serve as an intermediate for or a direct modulator of various biological targets. For instance, derivatives of pyrimidinyl-piperidine have been investigated as inhibitors of protein kinases such as Akt, which are crucial nodes in cell signaling pathways regulating growth and survival.[5]

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a compound with significant potential for the development of novel therapeutic agents. While a complete experimental characterization is not yet available in the public domain, this guide provides a solid foundation of its known properties, a plausible synthetic strategy, and an overview of its potential biological relevance based on the activities of structurally related molecules. Further research to fully characterize this compound and explore its pharmacological profile is warranted and could lead to the discovery of new drug candidates. Researchers are encouraged to use the information presented herein as a starting point for their investigations into this promising chemical entity.

References

- 1. scbt.com [scbt.com]

- 2. 1-(pyrimidin-2-yl)piperidin-4-ol; CAS No.: 893755-98-1 [chemshuttle.com]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: 1-(Pyrimidin-2-yl)piperidin-4-one (CAS 116247-92-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential therapeutic applications, and available suppliers of 1-(Pyrimidin-2-yl)piperidin-4-one, a heterocyclic compound with the CAS number 116247-92-8. While specific experimental data and established signaling pathways for this exact molecule are not extensively documented in publicly available literature, this guide extrapolates from research on structurally similar piperidin-4-one derivatives to illuminate its potential as a scaffold in drug discovery.

Core Chemical Properties

1-(Pyrimidin-2-yl)piperidin-4-one is a solid, white to off-white powder. Its fundamental physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 116247-92-8 | N/A |

| IUPAC Name | 1-(Pyrimidin-2-yl)piperidin-4-one | N/A |

| Synonyms | 1-(2-Pyrimidinyl)piperidin-4-one, 1-(Pyrimidin-2-yl)-4-piperidone | N/A |

| Molecular Formula | C₉H₁₁N₃O | N/A |

| Molecular Weight | 177.21 g/mol | N/A |

| Melting Point | 73-75 °C | N/A |

| Boiling Point | 366.8 ± 52.0 °C at 760 mmHg | N/A |

| Physical Form | Solid | N/A |

Synthesis and Manufacturing

A generalized experimental workflow for such a synthesis is depicted below. This would typically involve reacting piperidin-4-one with a suitable pyrimidine precursor, often in the presence of a base and an appropriate solvent.

Caption: Generalized synthetic workflow for 1-(Pyrimidin-2-yl)piperidin-4-one.

Potential Therapeutic Applications and Biological Activity

The piperidin-4-one scaffold is a well-recognized pharmacophore in medicinal chemistry, known to be a versatile intermediate for the synthesis of various biologically active compounds.[1] Derivatives of piperidin-4-one have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and kinase inhibitors.

Antimicrobial Activity

Research into various derivatives of piperidin-4-one has demonstrated their potential as antimicrobial agents.[1] The structural features of the piperidin-4-one ring can be modified to enhance activity against various bacterial and fungal strains. While no specific antimicrobial studies on 1-(Pyrimidin-2-yl)piperidin-4-one have been published, its core structure suggests that it could serve as a starting point for the development of novel anti-infective agents.

Anticancer Activity

The piperidin-4-one nucleus is a key component in a number of compounds investigated for their anticancer properties.[1] These derivatives can be designed to interact with various cellular targets involved in cancer progression. The pyrimidine moiety in 1-(Pyrimidin-2-yl)piperidin-4-one is a common feature in many kinase inhibitors, suggesting a potential avenue for its application in oncology research.

Kinase Inhibition

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of pyrimidine-piperidine compounds bears resemblance to known kinase inhibitors. For instance, related pyrazolo[3,4-d]pyrimidin-4-yl]-piperidine compounds have been patented as modulators of serine-threonine kinases like p70S6K and Akt. This suggests that 1-(Pyrimidin-2-yl)piperidin-4-one could be a valuable building block for the synthesis of novel kinase inhibitors.

A simplified, hypothetical signaling pathway illustrating the potential role of a 1-(Pyrimidin-2-yl)piperidin-4-one-based kinase inhibitor is presented below.

Caption: Hypothetical kinase inhibition by a 1-(Pyrimidin-2-yl)piperidin-4-one derivative.

Experimental Protocols

As no specific experimental studies utilizing 1-(Pyrimidin-2-yl)piperidin-4-one have been identified in the public domain, detailed experimental protocols cannot be provided at this time. Researchers interested in evaluating the biological activity of this compound would need to adapt standard assays for antimicrobial susceptibility, cytotoxicity, and kinase inhibition.

Suppliers

1-(Pyrimidin-2-yl)piperidin-4-one is available from a number of chemical suppliers, primarily for research and development purposes. A list of potential suppliers is provided below. It is recommended to contact the suppliers directly for the most up-to-date information on purity, availability, and pricing.

| Supplier | Location |

| Liskon Biological Co., Ltd. | China |

| Wuhan Chemwish Technology Co., Ltd. | China |

| Oakwood Products, Inc. | USA |

| Skyrun Industrial Co., Limited | China |

Conclusion

1-(Pyrimidin-2-yl)piperidin-4-one is a readily available chemical intermediate with a scaffold that holds significant promise for the development of novel therapeutic agents. While specific biological data for this compound is currently lacking, the extensive research on related piperidin-4-one and pyrimidine derivatives strongly suggests its potential as a building block in the fields of antimicrobial, anticancer, and kinase inhibitor research. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity.

References

Structure Elucidation of 1-Pyrimidin-2-yl-piperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-Pyrimidin-2-yl-piperidin-4-one. The document details a probable synthetic route and outlines the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive confirmation of its chemical structure. The information presented herein is compiled from established chemical principles and spectroscopic data from analogous compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of piperidin-4-one with 2-chloropyrimidine. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electron-deficient carbon atom of the pyrimidine ring bearing the chlorine atom, leading to the formation of the desired product.

Experimental Protocol:

A mixture of piperidin-4-one hydrochloride (1 equivalent), 2-chloropyrimidine (1 equivalent), and a suitable base such as potassium carbonate (2.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) is stirred at an elevated temperature (e.g., 100-120 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is elucidated through the combined analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.35 | Doublet | 2H | H-4', H-6' (Pyrimidine ring) |

| ~6.60 | Triplet | 1H | H-5' (Pyrimidine ring) |

| ~3.90 | Triplet | 4H | H-2, H-6 (Piperidine ring) |

| ~2.55 | Triplet | 4H | H-3, H-5 (Piperidine ring) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~208.0 | C-4 (C=O) |

| ~161.5 | C-2' (Pyrimidine ring) |

| ~157.0 | C-4', C-6' (Pyrimidine ring) |

| ~111.0 | C-5' (Pyrimidine ring) |

| ~45.0 | C-2, C-6 (Piperidine ring) |

| ~41.0 | C-3, C-5 (Piperidine ring) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1720 | C=O (Ketone) stretching |

| ~1580-1400 | C=C and C=N stretching (Pyrimidine ring) |

| ~1350-1250 | C-N stretching |

| ~2950-2850 | C-H stretching (Aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₁₁N₃O), the molecular weight is 177.21 g/mol .

| m/z | Assignment |

| 177 | [M]⁺ (Molecular ion) |

| 149 | [M - CO]⁺ |

| 95 | [C₅H₅N₂]⁺ (Pyrimidinyl fragment) |

| 83 | [C₅H₉N]⁺ (Piperidinone fragment) |

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Structure Elucidation Workflow

Caption: Workflow for the synthesis and structure elucidation.

The Rising Therapeutic Potential of Pyrimidinylpiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including essential components of DNA and RNA. When fused with a piperidine ring, the resulting pyrimidinylpiperidine scaffold exhibits a remarkable spectrum of pharmacological activities. These derivatives have garnered significant attention in recent years for their potential as anticancer, antimicrobial, and neuroprotective agents. This technical guide provides an in-depth overview of the current research, focusing on quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals in the field.

Anticancer Activities

Pyrimidinylpiperidine derivatives have emerged as a promising class of anticancer agents, demonstrating potent inhibitory activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cell cycle regulation and signal transduction pathways.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various pyrimidinylpiperidine and related pyrimidine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 52 | HepG-2 | 0.3 | [1] |

| HCT-116 | 7 | [1] | |

| PC-3 | 6.6 | [1] | |

| 53 | HCT-116 | 5.9 | [1] |

| 55 | HepG-2 | 0.3 | [1] |

| 59 | HepG-2 | 0.6 | [1] |

| 60 | PC-3 | 5.47 | [1] |

| HCT-116 | 6.9 | [1] | |

| 6b | PC-3 | - | [2] |

| MCF-7 | - | [2] | |

| 6e | PC-3 | - | [2] |

| MCF-7 | - | [2] | |

| 8d | PC-3 | - | [2] |

| MCF-7 | - | [2] | |

| Doxorubicin (Standard) | HepG-2 | - | [1] |

| HCT-116 | 12.8 | [1] | |

| PC-3 | - | [1] |

Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3d | MCF-7 | 43.4 | [3] |

| MDA-MB-231 | 35.9 | [3] | |

| 4d | MCF-7 | 39.0 | [3] |

| MDA-MB-231 | 35.1 | [3] |

Table 3: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

| 65 | CDK6 | 115.38 | [1] |

| 66 | CDK6 | 726.25 | [1] |

Table 4: Cytotoxic Activity of Novel Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3a | A549 | 5.988 ± 0.12 | [3] |

Signaling Pathway: Inhibition of Cyclin-Dependent Kinases 4/6 (CDK4/6)

A key mechanism of anticancer action for some pyrimidinylpiperidine derivatives is the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6).[4] These kinases are crucial for the G1-S phase transition of the cell cycle.[5] By inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and the suppression of tumor growth.[4][5]

Antimicrobial Activities

Pyrimidinylpiperidine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 5: Antibacterial Activity of Pyrimidine Derivatives

| Compound | S. aureus (MIC, µM/ml) | B. subtilis (MIC, µM/ml) | S. enterica (MIC, µM/ml) | E. coli (MIC, µM/ml) | P. aeruginosa (MIC, µM/ml) | Reference |

| 2 | - | - | - | 0.91 | - | [4] |

| 5 | - | 0.96 | - | - | - | [4] |

| 10 | - | - | 1.55 | - | 0.77 | [4] |

| 12 | 0.87 | - | - | - | - | [4] |

Table 6: Antifungal Activity of Pyrimidine Derivatives

| Compound | C. albicans (MIC, µM/ml) | A. niger (MIC, µM/ml) | Reference |

| 11 | - | 1.68 | [4] |

| 12 | 1.73 | - | [4] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a general workflow for determining the antimicrobial activity of pyrimidinylpiperidine derivatives using the agar well diffusion method.

Neuroprotective Activities

There is growing interest in the potential of pyrimidinylpiperidine derivatives for the treatment of neurodegenerative disorders such as Alzheimer's disease. These compounds have been shown to interact with key targets in the pathological pathways of these diseases.

Signaling Pathway: Inhibition of γ-Secretase in Alzheimer's Disease

One of the key pathological hallmarks of Alzheimer's disease is the formation of amyloid-β (Aβ) plaques. The γ-secretase enzyme is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides.[6] Inhibition of γ-secretase is a major therapeutic strategy to reduce Aβ production.[1] Certain pyrimidinylpiperidine derivatives act as γ-secretase inhibitors.[7]

References

- 1. innoprot.com [innoprot.com]

- 2. jrasb.com [jrasb.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.jp [promega.jp]

- 7. benchchem.com [benchchem.com]

In Silico Prediction of 1-Pyrimidin-2-yl-piperidin-4-one Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico strategy for the identification and characterization of potential molecular targets for the novel compound, 1-Pyrimidin-2-yl-piperidin-4-one. Given the absence of established biological data for this specific molecule, this document serves as a predictive roadmap, leveraging established computational methodologies to generate testable hypotheses regarding its mechanism of action and potential therapeutic applications. The protocols and workflows detailed herein are based on common practices in computational drug discovery and are informed by studies on analogous chemical structures containing pyrimidine and piperidone scaffolds.[1][2][3][4] This guide provides detailed in silico experimental protocols, illustrative quantitative data summaries, and visual representations of logical workflows and hypothetical signaling pathways to aid researchers in initiating the exploration of this compound's pharmacological profile.

Introduction

The process of drug discovery and development is resource-intensive, with target identification and validation being critical early steps.[5][6] In silico approaches offer a cost-effective and rapid means to predict drug-target interactions, thereby prioritizing experimental validation efforts.[5][7][8] The compound this compound features a pyrimidine ring linked to a piperidin-4-one core, structural motifs present in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[2][3][4][9] This guide presents a systematic in silico workflow to elucidate the potential protein targets of this compound.

Predictive In Silico Workflow

The proposed workflow for predicting the targets of this compound integrates several computational techniques, moving from broad, ligand-based predictions to more specific, structure-based analyses.

Detailed Methodologies

Ligand-Based Approaches

These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[10]

3.1.1. Chemical Similarity Search

-

Protocol:

-

Generate a 2D structure of this compound and convert it to a canonical SMILES representation.

-

Utilize public and commercial databases such as PubChem, ChEMBL, and SciFinder to search for structurally similar compounds using Tanimoto coefficient-based similarity metrics (e.g., Tanimoto coefficient > 0.85).

-

Compile a list of identified analogs with known biological targets and activity data.

-

3.1.2. Pharmacophore Modeling

-

Protocol:

-

From the similarity search, select a set of active analogs for a specific target family (e.g., kinases).

-

Align the structures and identify common chemical features essential for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

-

Generate a 3D pharmacophore model based on these features.

-

Screen large compound libraries against the generated pharmacophore to identify other potential hits, and to assess how well this compound fits the model.

-

3.1.3. Quantitative Structure-Activity Relationship (QSAR)

-

Protocol:

-

Gather a dataset of compounds with varying structural features and corresponding biological activities for a hypothesized target (e.g., IC50 values for a particular kinase).

-

Calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound.

-

Develop a mathematical model that correlates the descriptors with biological activity using statistical methods like multiple linear regression or machine learning algorithms.[1]

-

Use the model to predict the activity of this compound.

-

Structure-Based Approaches

Once a list of potential targets is generated, structure-based methods can be employed to model the interaction between the ligand and its putative protein targets.[10]

3.2.1. Molecular Docking

-

Protocol:

-

Retrieve the 3D crystal structures of the hypothesized protein targets from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Prepare the 3D structure of this compound by assigning partial charges and defining rotatable bonds.

-

Perform molecular docking using software such as AutoDock, Glide, or GOLD to predict the binding pose and affinity of the compound within the active site of the target protein.

-

Analyze the docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

-

3.2.2. Binding Free Energy Calculation

-

Protocol:

-

Take the best docking poses as starting points for more computationally intensive binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

-

Run short molecular dynamics simulations to relax the docked complex.

-

Calculate the binding free energy to obtain a more accurate prediction of binding affinity.

-

Hypothetical Target Prioritization and Data Summary

Based on the known activities of similar pyrimidine and piperidone-containing compounds, several protein families are hypothesized as potential targets. The following tables present illustrative data that could be generated through the described in silico protocols.

Table 1: Predicted Binding Affinities for Hypothesized Kinase Targets

| Target Kinase | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| AKT1 | -9.2 | 85 | Leu156, Glu234, Asp292 |

| EGFR | -8.5 | 250 | Met793, Leu718, Gly796 |

| PI3Kδ | -8.9 | 120 | Val851, Trp780, Met773 |

| SHP2 | -9.5 | 50 | Gln256, Arg265, Phe182 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Range | Assessment |

| Molecular Weight | 177.21 | < 500 | Favorable |

| LogP | 1.25 | < 5 | Favorable |

| H-bond Donors | 1 | < 5 | Favorable |

| H-bond Acceptors | 4 | < 10 | Favorable |

| hERG Inhibition | Low Risk | - | Favorable |

| CYP2D6 Inhibition | Non-inhibitor | - | Favorable |

Potential Signaling Pathway Involvement

Based on the hypothesized kinase targets, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival.

Conclusion

This technical guide provides a robust in silico framework for the initial characterization of this compound. By following the outlined methodologies, researchers can generate valuable, data-driven hypotheses regarding the compound's biological targets and potential therapeutic utility. The predictive nature of these computational approaches necessitates subsequent experimental validation to confirm the findings. However, the application of this in silico workflow can significantly streamline the drug discovery process by focusing laboratory efforts on the most promising avenues of investigation.

References

- 1. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 5. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Computational/in silico methods in drug target and lead prediction [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Quality Control of 1-Pyrimidin-2-yl-piperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and purity analysis of 1-Pyrimidin-2-yl-piperidin-4-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in programs utilizing this scaffold.

Commercial Availability and Purity

This compound (CAS No. 116247-92-8) is commercially available from a range of chemical suppliers. While it is generally supplied for research and development purposes, the stated purity can vary between vendors and batches. Researchers should be aware that a Certificate of Analysis (CoA) is the most reliable source for lot-specific purity data.

Below is a summary of representative commercial sources for this compound. Purity levels are typically provided upon request or as part of the CoA.

| Supplier | Catalog Number | Stated Purity | Notes |

| Santa Cruz Biotechnology | sc-216300 | Not specified; refer to CoA[1] | For research use only. |

| Shanghai Jizhi Biochemical Technology Co., Ltd | 50230 | Not specified; refer to CoA | Provides some physical property data.[2] |

| BLDpharm | BD33128 (Related carboxylic acid) | 98% (for related compound) | Data for a closely related structure. |

| Various Online Marketplaces | Varies | Typically >95% to >98% | Purity should be independently verified. |

Note: The purity of commercially available starting materials is a critical parameter that can significantly impact the outcome of subsequent synthetic steps and biological assays. Independent verification of purity is highly recommended.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The most common and direct approaches involve the coupling of a pyrimidine electrophile with a piperidin-4-one nucleophile. Two primary methods are outlined below: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Synthetic Pathway Overview

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials:

-

2-Chloropyrimidine

-

4-Piperidone hydrochloride

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-piperidone hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq) or DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This method provides an alternative, palladium-catalyzed route to the target compound.

Materials:

-

2-Chloropyrimidine or 2-Bromopyrimidine

-

4-Piperidone

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or a similar phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous, degassed toluene or dioxane

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloropyrimidine (1.0 eq), 4-piperidone (1.2 eq), Pd(OAc)₂ (0.02-0.05 eq), Xantphos (0.04-0.10 eq), and NaOtBu (1.4 eq).

-

Add anhydrous, degassed toluene or dioxane via syringe.

-

Heat the reaction mixture to 90-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to yield the desired product.

Purity Determination and Structural Elucidation

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following sections outline standard protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30 °C.

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample solution into the HPLC system and run the gradient method.

-

Data Processing: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

Instrumentation and Sample Preparation:

-

NMR Spectrometer: 400 MHz or higher.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

Expected ¹H NMR Spectral Features (in CDCl₃, predicted):

-

Pyrimidine Protons: A doublet around δ 8.3-8.5 ppm (2H) and a triplet around δ 6.5-6.7 ppm (1H).

-

Piperidone Protons: Two triplets corresponding to the protons on the carbons adjacent to the nitrogen, likely in the range of δ 3.8-4.2 ppm (4H). Two triplets corresponding to the protons on the carbons adjacent to the carbonyl group, likely in the range of δ 2.5-2.8 ppm (4H).

Expected ¹³C NMR Spectral Features (in CDCl₃, predicted):

-

Carbonyl Carbon: A signal around δ 205-210 ppm.

-

Pyrimidine Carbons: Signals in the aromatic region, typically between δ 110-165 ppm.

-

Piperidone Carbons: Aliphatic signals between δ 40-60 ppm.

Conclusion

This technical guide provides essential information for researchers working with this compound. While commercially available, careful consideration of supplier and lot-specific purity is crucial. The outlined synthetic protocols, based on established methodologies like SNAr and Buchwald-Hartwig amination, offer reliable routes to this key intermediate. Furthermore, the detailed analytical procedures for HPLC and NMR will enable researchers to confidently assess the purity and confirm the structure of their material, ensuring the integrity of their downstream applications in drug discovery and development.

References

The Pyrimidinylpiperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidinylpiperidine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. This heterocyclic framework, which marries the hydrogen bonding capabilities of the pyrimidine ring with the conformational flexibility and substitution potential of the piperidine moiety, has proven to be a privileged structure in the design of potent and selective inhibitors of kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. This guide provides a comprehensive review of the pyrimidinylpiperidine core, detailing its synthesis, biological activities, and therapeutic applications, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant signaling pathways.

Therapeutic Applications and Biological Activity

The inherent structural features of the pyrimidinylpiperidine scaffold allow it to interact with a diverse range of biological targets. The pyrimidine ring often serves as a hinge-binding motif in kinase inhibitors, mimicking the adenine base of ATP. The piperidine ring, on the other hand, provides a versatile linker to explore various pharmacophoric groups, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition

The pyrimidinylpiperidine scaffold is a prominent feature in the landscape of kinase inhibitor drug discovery. A notable example is found in a series of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly the drug-resistant T790M/L858R mutant, which is a significant challenge in the treatment of non-small cell lung cancer (NSCLC).

Table 1: Biological Activity of Representative Pyrimidinylpiperidine-based EGFR Inhibitors

| Compound ID | Target | IC50 (nM) | Cell Line | Cell-based IC50 (µM) |

| 9i | EGFRT790M/L858R | 4.902 | H1975 | 0.6210 |

Data sourced from Bioorganic & Medicinal Chemistry, 2022, 74, 117052.[1][2]

The potent activity of these compounds underscores the effectiveness of the pyrimidinylpiperidine core in targeting clinically relevant kinase mutations.

GPCR and Ion Channel Modulation

Beyond kinases, the pyrimidinylpiperidine scaffold has been successfully employed in the development of modulators for other critical drug targets, such as the Na+/H+ Exchanger-1 (NHE-1), an important ion channel involved in cardiovascular diseases.

Table 2: Biological Activity of a Pyrimidinylpiperidine-based NHE-1 Inhibitor

| Compound ID | Target | IC50 (µM) | Selectivity (NHE-2/NHE-1) | Oral Bioavailability (rat) |

| 9t | NHE-1 | 0.0065 | 1400 | 52% |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2006, 16(18), 4796-9.[3][4]

The high potency and selectivity of compound 9t highlight the potential of the pyrimidinylpiperidine scaffold in developing drugs for non-oncology indications.

Experimental Protocols

The synthesis of pyrimidinylpiperidine derivatives and the evaluation of their biological activity are crucial steps in the drug discovery process. The following sections provide detailed methodologies for key experiments.

General Synthesis of 2-Arylamino-4-(piperidin-4-yloxy)pyrimidines

This protocol outlines a general synthetic route for the preparation of EGFR inhibitors based on the 2-arylamino-4-(piperidin-4-yloxy)pyrimidine scaffold.

Scheme 1: Synthesis of 2-Arylamino-4-(piperidin-4-yloxy)pyrimidines

Caption: General synthetic scheme for 2-arylamino-4-(piperidin-4-yloxy)pyrimidines.

Step 1: Synthesis of tert-butyl 4-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate To a solution of N-Boc-4-hydroxypiperidine in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at room temperature for 30 minutes. A solution of 2,4-dichloropyrimidine in THF is then added dropwise, and the reaction is stirred at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of tert-butyl 4-((2-(arylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate A mixture of tert-butyl 4-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate, the desired substituted aniline, and p-toluenesulfonic acid in 2-pentanol is heated to 140 °C for several hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the desired product.

Step 3: Deprotection to yield 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivatives To a solution of tert-butyl 4-((2-(arylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate in dichloromethane (DCM), trifluoroacetic acid (TFA) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried and concentrated to give the final product.

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of compounds against EGFR.

Caption: Workflow for in vitro EGFR kinase inhibition assay.

-

Compound Preparation : Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in kinase assay buffer. The final DMSO concentration in the reaction should not exceed 1%.

-

Reaction Setup : In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO for 100% activity control). Add 10 µL of a solution containing the recombinant EGFR enzyme and a suitable peptide substrate in kinase assay buffer.

-

Kinase Reaction : Initiate the reaction by adding 10 µL of ATP solution in kinase assay buffer to each well. The final reaction volume is 25 µL.

-

Incubation : Incubate the plate at 30°C for 60 minutes.

-

ADP Detection : Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation : Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition and Analysis : Measure the luminescence of each well using a plate-reading luminometer. Subtract the background luminescence (no enzyme control) from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][6]

In Vitro NHE-1 Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of NHE-1 activity in cells.

-

Cell Preparation : Culture a suitable cell line (e.g., CHO or HEK293 cells stably expressing human NHE-1) on glass-bottom dishes.

-

Dye Loading : Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester), by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

Induction of Acidosis : Induce intracellular acidosis using the ammonium pulse method. Incubate the cells in a buffer containing 20 mM NH₄Cl for 5-10 minutes, followed by a rapid switch to a sodium-free buffer.

-

Measurement of pH Recovery : Immediately after inducing acidosis, switch to a sodium-containing buffer with or without the test compound at various concentrations.

-

Fluorescence Measurement : Monitor the recovery of intracellular pH (pHi) by measuring the ratio of fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm for BCECF) over time using a fluorescence microscope.

-

Data Analysis : Calculate the rate of pHi recovery. The percentage of NHE-1 inhibition is determined by comparing the recovery rate in the presence of the inhibitor to the control (vehicle-treated) cells.[7]

Signaling Pathways

Understanding the signaling pathways in which the drug targets are involved is crucial for rational drug design and for elucidating the mechanism of action of the pyrimidinylpiperidine-based compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[8][9][10] EGFR inhibitors containing the pyrimidinylpiperidine scaffold act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][11]

Caption: Simplified EGFR signaling pathway and its inhibition by a pyrimidinylpiperidine-based inhibitor.

NHE-1 Signaling and Pathophysiological Role

The Na+/H+ Exchanger-1 (NHE-1) is a ubiquitously expressed plasma membrane protein that regulates intracellular pH by extruding one proton in exchange for one sodium ion. Over-activation of NHE-1 can lead to intracellular sodium and calcium overload, contributing to cellular damage in various pathological conditions, including cardiac ischemia-reperfusion injury and heart failure. Pyrimidinylpiperidine-based NHE-1 inhibitors block this exchange, thereby preventing the detrimental downstream consequences of ion dysregulation.

Caption: Role of NHE-1 in pathological conditions and its inhibition.

Conclusion

The pyrimidinylpiperidine scaffold represents a highly successful and versatile platform in medicinal chemistry. Its ability to be readily synthesized and functionalized allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective modulators of a wide range of biological targets. The examples of EGFR and NHE-1 inhibitors discussed herein demonstrate the significant potential of this scaffold in addressing unmet medical needs in oncology and cardiovascular disease. Future research in this area is expected to further expand the therapeutic applications of pyrimidinylpiperidine-based compounds, solidifying their status as a truly privileged motif in drug discovery.

References

- 1. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening of 1-Pyrimidin-2-yl-piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into numerous FDA-approved kinase inhibitors.[2] 1-Pyrimidin-2-yl-piperidin-4-one and its derivatives represent a promising class of compounds for the development of novel kinase inhibitors.

These application notes provide a comprehensive set of protocols for the screening and characterization of this compound as a potential kinase inhibitor. The described methodologies cover primary high-throughput screening, determination of inhibitor potency (IC50), and assessment of selectivity across a panel of kinases.

Data Presentation: Inhibitory Activity of this compound

The following tables summarize hypothetical data for the inhibitory activity of this compound against a selection of kinases. This data is representative of what would be generated using the protocols detailed below.

Table 1: Primary High-Throughput Screen (HTS) at 10 µM Compound Concentration

| Kinase Target | Percent Inhibition (%) |

| AKT1 | 85.2 |

| MAPK1 (ERK2) | 15.6 |

| CDK2 | 9.8 |

| PI3Kα | 92.5 |

| VEGFR2 | 22.1 |

| EGFR | 12.3 |

| Src | 18.9 |

Table 2: IC50 Determination for Hits from Primary Screen

| Kinase Target | IC50 (nM) |

| AKT1 | 75 |

| PI3Kα | 50 |

Table 3: Kinase Selectivity Profile

| Kinase Target | IC50 (nM) |

| AKT1 | 75 |

| AKT2 | 150 |

| AKT3 | 250 |

| PI3Kα | 50 |

| PI3Kβ | 500 |

| PI3Kδ | 800 |

| PI3Kγ | 1200 |

Experimental Protocols

Protocol 1: Primary High-Throughput Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for the rapid screening of compounds against a specific kinase.[1] It measures the amount of ATP remaining in the reaction, where a high luminescence signal corresponds to low kinase activity (and thus, high inhibition).[1]

Materials:

-

Kinase of interest (e.g., AKT1)

-

Peptide substrate specific for the kinase

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound dissolved in DMSO

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, flat-bottom 384-well assay plates

-

Multichannel pipettor or liquid handling system

-

Luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a working solution by diluting the stock to 100 µM in assay buffer.

-

Assay Plate Preparation: Dispense 50 nL of the 100 µM compound working solution into the appropriate wells of the 384-well plate. For control wells, dispense 50 nL of DMSO.

-

Kinase Reaction Mixture: Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of the kinase and substrate should be optimized for each specific assay.

-

Reaction Initiation: Add 5 µL of the 2X kinase/substrate solution to each well. Add 5 µL of a 2X ATP solution to initiate the reaction. The final volume in each well will be 10 µL.

-

Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction.[1]

-

Signal Detection: Add 10 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.[1]

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 x (1 - (Luminescence_compound - Luminescence_no_kinase) / (Luminescence_DMSO - Luminescence_no_kinase))

Protocol 2: IC50 Determination

This protocol determines the concentration of the inhibitor required to reduce the kinase activity by 50%.[3]

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, typically starting from 1 mM and performing 1:3 dilutions for a 10-point curve.

-

Follow the steps outlined in Protocol 1 , but instead of a single concentration, add 50 nL of each dilution of the compound to the respective wells.

-

Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Protocol 3: Kinase Selectivity Profiling

To assess the selectivity of the compound, it should be tested against a panel of kinases.[5]

Procedure:

-

Select a panel of kinases for screening. This panel should include kinases from different families to provide a broad overview of selectivity.

-

Perform the IC50 determination for this compound against each kinase in the panel using the method described in Protocol 2 .

-

Data Analysis: Compare the IC50 values across the different kinases to determine the selectivity profile of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and the experimental workflow for kinase inhibitor screening.

Caption: PI3K/AKT/mTOR signaling pathway with potential points of inhibition.

Caption: The MAPK/ERK signaling cascade, a common target for kinase inhibitors.[6][7]

Caption: Experimental workflow for kinase inhibitor screening.

Caption: Logical relationship of the screening cascade from primary hit to lead.

References

Application Notes and Protocols: In Vitro Anticancer Activity Evaluation of 1-Pyrimidin-2-yl-piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of the anticancer activity of the novel compound, 1-Pyrimidin-2-yl-piperidin-4-one. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest, drawing from studies on structurally related pyrimidine and piperidone derivatives. While specific data for this compound is not yet publicly available, these guidelines offer a robust starting point for its preclinical evaluation.

Overview of Anticancer Evaluation Workflow

The in vitro assessment of a potential anticancer compound typically follows a hierarchical approach. Initial screening involves cytotoxicity assays to determine the compound's potency against a panel of cancer cell lines. Promising candidates are then subjected to more detailed mechanistic studies to elucidate the mode of action, such as the induction of apoptosis or cell cycle arrest.

Caption: Workflow for in vitro anticancer drug screening.

Data Presentation: Cytotoxicity of Related Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various pyrimidine and piperidone derivatives against several human cancer cell lines, as reported in the literature. This data provides a reference for the potential potency of this compound.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Indazolyl-substituted piperidin-4-yl-aminopyrimidines | H1975 (Lung Cancer) | 2.29 - 22.89 | [1] |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | H929, MV-4-11 (Hematological Cancers) | Inhibition observed at 1-5 µM | [2] |

| 4-aminopyrazolo[3,4-d]pyrimidine derivative (12c) | UO-31 (Renal Cancer) | 0.87 | [3] |

| 4-aminopyrazolo[3,4-d]pyrimidine derivative (12d) | MOLT-4 (Leukemia) | 2.0 | [3][4] |

| Pyrido[1,2-a]pyrimidin-4-one derivative (14i) | Kyse-520 (Esophageal Cancer) | 1.06 | [5] |

| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB-231 (Breast), PC3 (Prostate) | Potency higher than curcumin | [6] |

| Water-soluble curcumin mimic with piperidone | HeLa (Cervical Cancer) | 0.5 | [6] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

This compound

-

Human cancer cell lines

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry. Changes in the distribution of cells in the G0/G1, S, and G2/M phases can indicate a cell cycle arrest induced by the compound.

Materials:

-

This compound

-

Human cancer cell lines

-

Complete cell culture medium

-

PI/RNase Staining Buffer

-

70% Ethanol (ice-cold)

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells in 6-well plates with the compound at desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest and wash the cells with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase Staining Buffer.

-

Incubation: Incubate in the dark at 37°C for 30 minutes.

-

Flow Cytometry: Analyze the DNA content by flow cytometry.

-

Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Potential Signaling Pathways

Based on studies of related piperidone and pyrimidine compounds, this compound may exert its anticancer effects through the induction of apoptosis. A potential signaling cascade is illustrated below. This pathway often involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.

Caption: A potential apoptosis signaling cascade.